5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde
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Overview
Description
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a chlorine atom and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from commercially available precursors.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired position on the spirocyclic ring.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde can be compared with other similar compounds:
Properties
IUPAC Name |
7-chlorospiro[2.5]oct-6-ene-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQDQXMWPGNMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC(=C1C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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